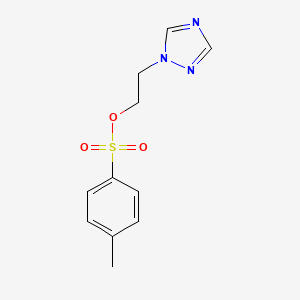
1-(2-(p-Toluenesulphonyloxy)-ethyl)-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,2,4-triazol-1-yl)ethyl 4-methylbenzene-1-sulfonate is a chemical compound that features a 1,2,4-triazole ring and a sulfonate ester group. The presence of the triazole ring makes it a significant compound in medicinal chemistry due to its potential biological activities. The sulfonate ester group adds to its reactivity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-triazol-1-yl)ethyl 4-methylbenzene-1-sulfonate typically involves the reaction of 1H-1,2,4-triazole with an appropriate sulfonate ester precursor. One common method is the nucleophilic substitution reaction where 1H-1,2,4-triazole reacts with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,4-triazol-1-yl)ethyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate ester group can be replaced by other nucleophiles.
Oxidation and Reduction: The triazole ring can participate in redox reactions.
Substitution Reactions: The methyl group on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of triazole derivatives.
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of reduced triazole compounds.
Scientific Research Applications
2-(1H-1,2,4-triazol-1-yl)ethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing anticancer and antimicrobial agents.
Biological Studies: Investigated for its potential as an enzyme inhibitor, particularly targeting cytochrome P450 enzymes.
Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,4-triazol-1-yl)ethyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes. The nitrogen atoms in the triazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. This is particularly relevant for enzymes like cytochrome P450, where the triazole ring binds to the heme iron, disrupting the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-1,2,4-triazol-1-yl)ethyl 4-methylbenzene-1-sulfonate
- 2-(1H-1,2,4-triazol-1-yl)ethyl 4-chlorobenzene-1-sulfonate
- 2-(1H-1,2,4-triazol-1-yl)ethyl 4-nitrobenzene-1-sulfonate
Uniqueness
2-(1H-1,2,4-triazol-1-yl)ethyl 4-methylbenzene-1-sulfonate is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and biological activity. The combination of the triazole ring and the sulfonate ester group also provides a versatile platform for further chemical modifications .
Properties
Molecular Formula |
C11H13N3O3S |
|---|---|
Molecular Weight |
267.31 g/mol |
IUPAC Name |
2-(1,2,4-triazol-1-yl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H13N3O3S/c1-10-2-4-11(5-3-10)18(15,16)17-7-6-14-9-12-8-13-14/h2-5,8-9H,6-7H2,1H3 |
InChI Key |
BFNIGTBWCVMMLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCN2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde](/img/structure/B13564213.png)
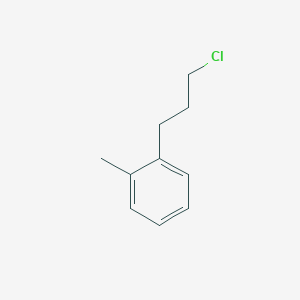
![2-chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13564225.png)
![(1R,2R)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13564231.png)
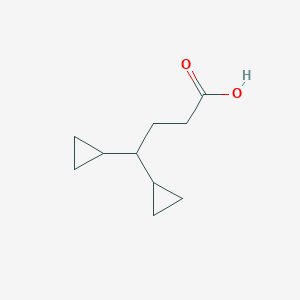
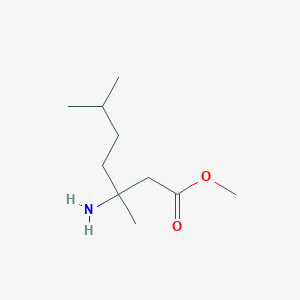
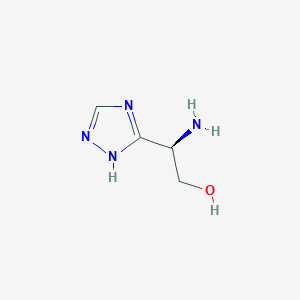
![6-{[(Tert-butoxy)carbonyl]amino}-2,2-difluoro-1,3-dioxaindane-4-carboxylicacid](/img/structure/B13564273.png)
![1,3-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13564279.png)
![5-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13564280.png)
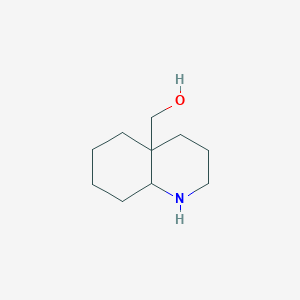

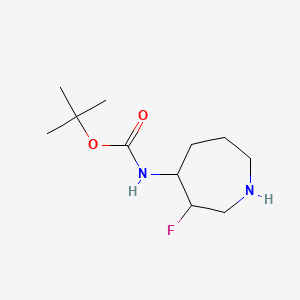
![rac-tert-butylN-[(2R,4R)-2-(hydroxymethyl)piperidin-4-yl]carbamatehydrochloride,trans](/img/structure/B13564308.png)
